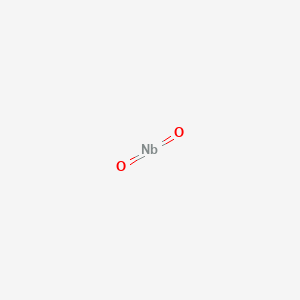

Niobium(IV) oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis

Niobium dioxide exhibits remarkable catalytic activity due to its Lewis acidity and high surface area []. This makes it a promising candidate for various catalytic reactions, including:

- Hydrocarbon conversion: NbO2 catalysts can be used for cracking heavier hydrocarbons into lighter and more valuable products like gasoline and diesel [].

- Pollution abatement: NbO2-based catalysts show potential in removing harmful pollutants from exhaust fumes, such as nitrogen oxides (NOx) and sulfur oxides (SOx) [].

- Hydrogen production: NbO2 can be used as a photocatalyst for water splitting, generating clean and sustainable hydrogen fuel [].

Energy Storage

Niobium dioxide is a promising material for developing next-generation energy storage devices due to its:

- High dielectric constant: This property allows NbO2 capacitors to store more electrical energy than conventional materials [].

- Supercapacitor applications: NbO2-based electrodes offer high capacitance and fast charge/discharge rates, making them suitable for supercapacitors used in electric vehicles and renewable energy systems [].

Sensing Applications

The unique electrical and optical properties of NbO2 make it valuable for developing various types of sensors:

- Gas sensors: NbO2 exhibits high sensitivity to different gases like hydrogen, ammonia, and volatile organic compounds (VOCs) []. This makes it suitable for environmental monitoring and leak detection.

- Biomedical sensors: NbO2 is biocompatible and shows potential for developing biosensors for detecting various biomolecules and monitoring biological processes [].

Superconductivity

Niobium dioxide, particularly when doped with other elements, exhibits superconducting behavior at relatively high temperatures compared to traditional superconductors like niobium metal []. This opens up possibilities for developing new types of superconducting devices such as maglev trains and high-efficiency power transmission lines.

Niobium(IV) oxide, with the chemical formula NbO₂, is a compound that exhibits a bluish-black color and is characterized as a non-stoichiometric solid. Its composition can range from NbO₁.94 to NbO₂.09, indicating variability in its oxygen content. This oxide of niobium is notable for its unique properties, including its high melting point and electrical conductivity, making it an interesting subject of study in materials science and chemistry .

Niobium(IV) oxide can be synthesized through several methods:

- Thermal Oxidation: Heating niobium metal in the presence of oxygen at elevated temperatures.

- Chemical Vapor Deposition: A method involving the deposition of niobium compounds onto substrates in a controlled environment.

- Sol-gel Processes: Involving the transition of a solution into a solid gel phase, allowing for the formation of metal oxides at lower temperatures

Niobium(IV) oxide shares similarities with several other metal oxides. Here are some comparable compounds:

Compound Chemical Formula Unique Features Niobium dioxide NbO₂ Non-stoichiometric; used in electronics and catalysis Tantalum(V) oxide Ta₂O₅ Higher oxidation state; used in capacitors Zirconium dioxide ZrO₂ High thermal stability; used in ceramics Titanium dioxide TiO₂ Widely used as a pigment; photocatalytic properties Uniqueness of Niobium(IV) Oxide: Unlike tantalum(V) oxide and zirconium dioxide, niobium(IV) oxide has distinctive redox properties that make it particularly useful in reducing environments. Its ability to participate in various oxidation states further sets it apart from these similar compounds.

Reduction Methods and Intermediate Steps in Industrial Production

Industrial production of niobium compounds primarily involves pyrometallurgical and hydrometallurgical reduction of niobium oxides. Metallothermic reduction using aluminum is the most widely adopted method for converting niobium pentoxide (Nb₂O₅) to metallic niobium. In this process, a mixture of Nb₂O₅ and aluminum powder is ignited in specialized vessels, producing a raw niobium ingot contaminated with slag. Subsequent purification via electron beam melting removes impurities, yielding high-purity niobium [1].

An alternative approach involves magnesium-gas reduction, where Nb₂O₅ powder reacts with magnesium vapor at 1,073–1,223 K under argon. This method avoids explosive risks associated with magnesium powder and produces niobium particles with oxygen content as low as 0.42 wt.% after 60 hours of reduction [2]. Intermediate steps include hydrochloric acid leaching to remove by-product magnesium oxide (MgO) and vacuum dehydrogenation at 973 K to eliminate hydrogen absorbed during acid treatment [2].

Chlorination and electrolysis methods are also documented. Niobium chloride (NbCl₅) undergoes reduction with hydrogen or sodium in alkali chloride melts, though these processes face challenges such as low electrical efficiency (30%) and reactor corrosion [1]. For instance, fused salt electrolysis of NbCl₅ at 850–950°C separates tantalum impurities, yielding niobium metal with <30 ppm tantalum [1].

Thin-Film Deposition Techniques

While the provided sources do not explicitly detail sputtering or molecular-beam epitaxy, chemical vapor deposition (CVD) using niobium pentachloride (NbCl₅) and hydrogen is a relevant thin-film technique. In this process, NbCl₅ vapor reacts with hydrogen at elevated temperatures, depositing pure niobium layers on substrates. Hermann C. Starck Berlin utilizes this method to produce ultra-pure niobium coatings for electronic applications [1].

Nanostructuring Approaches

Controlled reduction parameters enable the synthesis of nanostructured niobium. Magnesium-gas reduction of Nb₂O₅ at 1,173 K for 20 hours yields niobium particles sized 200–600 nm, which coarsen to ~1 µm with extended reduction times (80 hours) [2]. This particle growth correlates with reduced oxygen content, suggesting that time-temperature profiles can tune nanoscale morphology.

Optimization of Growth Parameters

Key parameters influencing niobium synthesis include:

- Temperature: Higher reduction temperatures (1,173 K vs. 1,073 K) accelerate particle coarsening, reducing oxygen content from 7.5 wt.% to 0.42 wt.% over 60 hours [2].

- Time: Prolonged reduction durations (up to 80 hours) enhance metallic yield but increase operational costs.

- Atmosphere: Argon pressures of 105–115 kPa prevent oxidation during magnesium-gas reduction, while titanium sponges scavenge residual nitrogen [2].

Challenges in Scalability and Morphological Control

Industrial-scale production faces hurdles such as:

- Corrosion: Electrolysis reactors suffer from chloride-induced corrosion, limiting process longevity [1].

- Economic viability: The thermite reduction of NbCl₅ with magnesium was abandoned due to high costs compared to aluminothermic methods [1].

- Morphological control: Maintaining consistent particle size below 40 µm during carbide synthesis requires precise milling and sieving, with contamination risks from milling equipment [1].

Niobium dioxide crystallizes in the rutile structure type at temperatures above 1080 K, belonging to the tetragonal crystal system with space group P4₂/mnm (136) [1]. The rutile structure consists of two formula units per unit cell with lattice parameters a = b = 4.841 Å and c = 2.992 Å, resulting in a unit cell volume of 71.2 ų [1]. The niobium atoms occupy body-centered sites at (0,0,0) and exhibit octahedral coordination with a coordination number of 6, giving the material a density of 5.9 g/cm³ [1].

The rutile phase of niobium dioxide undergoes a thermally induced structural transition to a body-centered tetragonal (BCT) phase at approximately 810°C. This second-order phase transition corresponds to a reversible Peierls transition that transforms the material from a dielectric to metallic state, accompanied by an orders-of-magnitude decrease in resistivity. The transition involves niobium-niobium dimerization and represents a fundamental change in the electronic structure.

Under high-pressure conditions, niobium dioxide exhibits additional structural phases beyond the ambient rutile structure. High-pressure studies reveal that the material can undergo pressure-induced structural transformations, though specific phase diagrams for niobium dioxide under extreme conditions require further investigation. The pressure-induced phases typically involve changes in coordination number and structural distortions that affect the electronic properties.

Defect structures in niobium dioxide are characterized by oxygen vacancies and interstitial defects that significantly influence the material properties. The defect structure analysis reveals that oxygen vacancies act as donor centers, providing free electrons that enhance the electrical conductivity. The concentration and distribution of these defects are highly dependent on synthesis conditions, temperature, and oxygen partial pressure during formation.

The crystallographic analysis of niobium dioxide reveals that the material exhibits both ordered and disordered regions, with the degree of crystallinity affecting the electronic properties. Transmission electron microscopy studies show that the structure contains distorted rutile regions with varying degrees of short-range order, particularly in thin film samples prepared by sputtering or other deposition methods.

Table 1: Niobium Dioxide Crystal Structure Parameters

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Tetragonal | [1] |

| Space Group | P4₂/mnm (136) | [1] |

| Lattice Parameters a=b (Å) | 4.841 | [1] |

| Lattice Parameter c (Å) | 2.992 | [1] |

| Unit Cell Volume (ų) | 71.2 | [1] |

| Formula Units per Cell | 2 | [1] |

| Density (g/cm³) | 5.9 | [1] |

| Coordination Number | 6 | [1] |

For the broader niobium oxide system, multiple polymorphic forms exist, particularly for niobium pentoxide. The polymorphs include TT-Nb₂O₅, T-Nb₂O₅, B-Nb₂O₅, M-Nb₂O₅, H-Nb₂O₅, N-Nb₂O₅, and P-Nb₂O₅ phases, each with distinct crystallographic characteristics and stability ranges. The TT phase forms at the lowest temperatures (773-873 K) and exhibits pseudohexagonal symmetry, while the H phase requires the highest temperatures (1273 K) and displays monoclinic symmetry.

The structural analysis of these polymorphs reveals that they are all based on distorted niobium oxide octahedra (NbO₆) connected through edge-sharing, corner-sharing, or combinations of both. The different connectivity patterns and degrees of distortion give rise to the various polymorphs, each with unique electronic and optical properties.

Table 2: Niobium Pentoxide Polymorphs

| Phase | Crystal System | Space Group | Temperature Range (K) | Stability | Reference |

|---|---|---|---|---|---|

| TT-Nb₂O₅ | Pseudohexagonal | - | 773-873 | Low T | |

| T-Nb₂O₅ | Orthorhombic | Pbam | 873-1073 | Intermediate T | |

| B-Nb₂O₅ | Monoclinic | C2/c | 1023-1123 | Intermediate T | |

| M-Nb₂O₅ | Tetragonal | P2 | 1173-1223 | High T | |

| H-Nb₂O₅ | Monoclinic | P2 | 1273 | High T | |

| N-Nb₂O₅ | Monoclinic | - | 1103 | Special conditions | |

| P-Nb₂O₅ | Tetragonal | - | 1023 | Special conditions |

Density Functional Theory Simulations of Surface Stability and Cluster Nucleation in Sputtering Plasmas

Density functional theory calculations have provided crucial insights into the surface stability and electronic structure of niobium oxide surfaces, particularly the highly stable niobium oxide overlayer on Nb(110). The DFT calculations reveal that subtle reconstruction in the surface niobium atoms gives rise to rows of fourfold coordinated oxygen separated by regions of threefold coordinated oxygen. This reconstruction creates the distinctive nanocrystal pattern observed in scanning tunneling microscopy studies.

The surface stability calculations demonstrate that the oxygen monolayer structure exhibits exceptional stability on the niobium surface, with a calculated work function of 5.2 eV that shows good agreement with experimental measurements of 5.0 eV. The DFT results indicate that the surface reconstruction is driven by the tendency to minimize surface energy through the formation of stable oxygen coordination environments.

In sputtering plasma environments, niobium can form a variety of clusters with oxygen, including NbO, NbO₂, NbO₃, Nb₂O₄, Nb₂O₅, Nb₂O₆, Nb₃O₆, Nb₃O₇, Nb₃O₈, Nb₄O₉, Nb₄O₁₀, Nb₄O₁₁, Nb₅O₁₁, Nb₅O₁₂, and Nb₅O₁₃. These clusters exhibit strong adsorption energies ranging from -7.2 to -10.1 eV when deposited on NbO₂(001) surfaces. The formation of these clusters significantly affects the growth processes and final structure of niobium oxide films.

DFT simulations of cluster nucleation reveal that the species are not very mobile on the surface, but when surface diffusion occurs, it preferentially takes place along the <110> direction through hopping from one lattice site to another. This directional preference influences the growth morphology and crystallographic orientation of the deposited films.

The computational studies also address the role of oxygen partial pressure and plasma composition in controlling cluster formation. By tuning the oxygen partial pressure, it is possible to prevent the formation of unwanted NbO₃ clusters while maintaining the presence of beneficial NbO and NbO₂ species. This control mechanism is crucial for optimizing the properties of sputtered niobium oxide films.

First-principles calculations of the electronic structure reveal that the surface properties are strongly influenced by the underlying bulk structure. The calculations show that the surface exhibits both metallic and semiconducting character depending on the local coordination environment and the presence of defects. The work function calculations indicate that the surface becomes more oxidized as oxygen coverage increases, consistent with experimental observations.

Advanced DFT calculations using hybrid functionals have been employed to study the localized and delocalized electronic states in crystallographic shear phases of niobium oxide. These calculations reveal that the electronic structure depends critically on the degree of oxygen nonstoichiometry and the presence of structural defects such as Wadsley defects and shear planes.

The surface stability studies also investigate the effect of hydrogen incorporation at the niobium oxide interface. DFT calculations indicate that both hydrogen from ambient moisture and bulk hydrogen tend to segregate at the oxide-metal interface, forming a distinct interfacial layer that affects the electronic properties. This finding has important implications for understanding the surface chemistry and long-term stability of niobium oxide interfaces.

Experimental Characterization via X-ray Diffraction, Transmission Electron Microscopy, and Nanoscale Imaging

X-ray diffraction analysis has been extensively employed to characterize the crystallographic phases and structural evolution of niobium oxides under various conditions. XRD studies reveal that the rutile phase of niobium dioxide exhibits characteristic diffraction peaks with the highest intensity peak appearing at 2θ = 26° using Cu Kα radiation [1]. The XRD patterns demonstrate that the material maintains its rutile structure up to high temperatures, with peak sharpening indicating improved crystallinity with increasing temperature.

For niobium pentoxide, XRD analysis reveals the complex polymorphic behavior with different phases exhibiting distinct diffraction patterns. The TT-Nb₂O₅ phase shows characteristic peaks at 2θ = 22.5°, 28.3°, 36.5°, 46.0°, 50.1°, and 54.9°, corresponding to the pseudohexagonal structure. The transformation between different polymorphs can be tracked through systematic XRD studies at various temperatures, revealing the temperature-dependent phase transitions.

Transmission electron microscopy has provided detailed insights into the microstructural evolution of niobium oxides, particularly during thermal treatments. TEM studies of niobium dioxide thin films reveal that the initial amorphous structure transforms to a distorted rutile structure upon heating to 800°C. The bright-field TEM images show grain formation with the crystallized material exhibiting the distorted rutile structure confirmed by selected area electron diffraction patterns.

High-resolution TEM studies of niobium oxide surfaces reveal the presence of complex layered structures with varying stoichiometry. The surface region typically consists of an outer Nb₂O₅ layer, intermediate NbO₂ and NbO layers, and the underlying metallic niobium substrate. The thickness of these layers depends on the preparation conditions and thermal history, with typical total oxide thicknesses ranging from 2 to 10 nanometers.

In situ TEM heating experiments have revealed the dynamic behavior of niobium oxide layers during thermal treatment. When heated to 360°C, the initial amorphous niobium oxide layer reduces in thickness from approximately 5-13.4 nm to 3-7.2 nm, accompanied by partial crystallization. The crystalline phase formed after heating can be indexed as face-centered cubic niobium, indicating significant structural reorganization.

Scanning transmission electron microscopy combined with electron energy loss spectroscopy provides detailed chemical information about the niobium oxide layers. STEM-EELS analysis reveals that the oxygen-to-niobium atomic ratio decreases from 1.8 to 0.6 in the oxide layer after heating, indicating significant oxygen depletion. The analysis also shows that the oxygen content in the bulk niobium region declines after heating, attributed to the decomposition of oxide on the TEM sample surfaces.

Nanoscale imaging techniques, including scanning tunneling microscopy, have revealed the atomic-scale structure of niobium oxide surfaces. STM studies show that the niobium oxide surface exhibits a distinctive nanocrystal structure characterized by rows of surface protrusions. The nanocrystals have dimensions on the order of a few nanometers and exhibit different electronic properties compared to the regions between them.

Advanced electron microscopy techniques such as four-dimensional scanning transmission electron microscopy (4D-STEM) have been employed to map the crystallinity of niobium oxide regions with nanometer spatial resolution. These studies reveal that the highly disordered regions are more likely to contain oxygen vacancies and exhibit weaker bonds between niobium and oxygen atoms.

X-ray photoelectron spectroscopy depth profiling has been used to characterize the composition and chemical states throughout the oxide layers. XPS studies reveal the presence of multiple niobium oxidation states, including Nb⁵⁺, Nb⁴⁺, and Nb²⁺, with their relative concentrations varying with depth. The surface typically shows predominantly Nb⁵⁺ (Nb₂O₅), while lower oxidation states are found closer to the metal interface.

Time-of-flight secondary ion mass spectrometry provides detailed depth profiles of the oxide composition and has been used to track the evolution of oxygen vacancy concentration during thermal treatments. SIMS analysis reveals that oxygen vacancies in the niobium pentoxide layer increase during initial vacuum baking but decrease with continued baking as the layer gradually decomposes.

Electronic Structure Analysis: X-ray Photoelectron Spectroscopy, X-ray Absorption Near Edge Structure, and Band Gap Engineering

X-ray photoelectron spectroscopy analysis of niobium oxides reveals complex electronic structures with multiple oxidation states and valence band features. XPS studies of niobium dioxide show that the Nb 3d core level exhibits characteristic binding energies that depend on the oxidation state, with chemical shifts of approximately 4 eV observed as the oxidation state increases from metallic niobium (0) to Nb⁵⁺ in Nb₂O₅. The Nb 3d₅/₂ peak appears at 206.5 eV for NbO, 208.2 eV for NbO₂, and higher binding energies for Nb₂O₅.

The valence band structure of niobium oxides, as revealed by XPS, shows that the electronic states near the Fermi level are primarily composed of niobium 4d orbitals. In partially oxidized samples, the valence band electrons close to the Fermi level contribute to satellite peaks in the XPS spectra through charge carrier coupling with the core hole of the photoion after photoemission. This effect is particularly pronounced in samples with sufficient surface charge carriers.

X-ray absorption near edge structure spectroscopy provides detailed information about the unoccupied electronic states and local coordination environment. XANES studies of niobium oxides show that the pre-edge features are sensitive to the niobium oxidation state and coordination geometry. The oxygen K-edge XANES spectra reveal the hybridization between niobium 4d and oxygen 2p states, with peak positions and intensities reflecting the degree of covalency in the Nb-O bonds.

The electronic structure calculations using density functional theory reveal that niobium dioxide exhibits markedly different electronic properties depending on the crystal structure. The high-temperature rutile phase shows metallic behavior with no band gap, while the low-temperature body-centered tetragonal phase is semiconducting with a band gap of approximately 1.0 eV. The calculated band structures show that the valence band maximum and conduction band minimum are primarily derived from niobium 4d states.

Band gap engineering in niobium oxides has been demonstrated through various approaches, including stoichiometry control, structural modifications, and defect engineering. The band gap of niobium pentoxide can be tuned from 3.1 to 5.3 eV depending on the crystal structure and preparation conditions. The orthorhombic, monoclinic, and hexagonal phases of Nb₂O₅ exhibit band gaps of 3.77, 3.79, and 3.85 eV, respectively.

Table 3: Electronic Structure Properties

| Compound | Band Gap (eV) | Conductivity | Electronic Character | Reference |

|---|---|---|---|---|

| NbO₂ (Rutile) | Metallic | High | Metallic | |

| NbO₂ (BCT) | 1.0 | Insulating | Semiconductor | |

| Nb₂O₅ (Orthorhombic) | 3.77 | Low | n-type semiconductor | |

| Nb₂O₅ (Monoclinic) | 3.79 | Low | n-type semiconductor | |

| Nb₂O₅ (Hexagonal) | 3.85 | Low | n-type semiconductor |

The reduction of niobium oxide dimensions to the nanoscale causes a blue shift in the energy gap, attributed to quantum size effects. This quantum confinement effect is particularly pronounced in nanostructured materials where the particle size significantly affects the electronic structure. The difference in band gap between porous nanotubes and solid nanorods can be as large as 0.25 eV due to the blue shift of the absorption edge in hollow nanotubes.

Photochromic effects in niobium oxides have been studied using in situ X-ray and optical spectroscopy. Upon exposure to ultraviolet light, niobium oxide undergoes a reversible color change from white to dark brown or blue, accompanied by a reduction in the optical band gap. This photochromic response is attributed to the reversible elongation of the nearest Nb-O neighbors and the reduction of Nb⁵⁺ to Nb⁴⁺ centers.

The electronic structure analysis reveals that the charge carriers in niobium oxides are directly related to the defect structure, which is temperature and oxygen pressure dependent. The electrical conductivity measurements show that the material exhibits n-type semiconducting behavior with conductivity values ranging from 10⁻⁸ to 10⁻² S/cm depending on the oxygen stoichiometry and defect concentration.

Advanced spectroscopic techniques, including electron energy loss spectroscopy, have been used to study the fine structure of niobium oxide electronic states. EELS studies reveal characteristic fingerprints for different niobium oxidation states, with chemical shifts in the Nb-N₂,₃, Nb-M₄,₅, Nb-M₂,₃, and Nb-L₂,₃ edges providing quantitative information about the electronic structure. The intensity of the Nb-L₂,₃ white-line edges correlates with the niobium 4d-state occupancy in different compounds.

Role of Oxygen Vacancies and Dopants in Modulating Conductivity

Oxygen vacancies play a crucial role in determining the electrical conductivity of niobium oxides, acting as donor centers that provide free electrons and significantly enhance the n-type semiconducting behavior. The concentration of oxygen vacancies can be controlled through various methods, including thermal treatment, atmospheric conditions during synthesis, and post-processing treatments.

The electrical conductivity of niobium dioxide varies dramatically with oxygen stoichiometry. NbO₂ with the rutile structure exhibits high electrical conductivity due to its metallic character, while oxygen-deficient samples show even higher conductivity due to the presence of oxygen vacancies that act as electron donors. The conductivity decreases as the oxygen content increases, with fully oxidized Nb₂O₅ showing the lowest conductivity among the niobium oxides.

Experimental studies demonstrate that the conductivity changes in niobium oxide films are directly correlated with the oxygen flow rate during deposition. Films prepared at low oxygen flow rates, which correspond to higher oxygen vacancy concentrations, exhibit significantly higher electrical conductivity. As the oxygen flow rate increases, the conductivity decreases due to the reduction in oxygen vacancy concentration.

The mechanism of conductivity enhancement through oxygen vacancies involves the creation of localized electronic states within the band gap that facilitate charge transport. Density functional theory calculations reveal that oxygen vacancies introduce donor levels approximately 0.1-0.3 eV below the conduction band edge, making them easily ionizable at room temperature. The ionized vacancies provide free electrons that contribute to the electrical conductivity.

Fluorine doping has been demonstrated as an effective method for simultaneously introducing oxygen vacancies and enhancing the intrinsic conductivity of niobium pentoxide. The F-doped Nb₂O₅ composites show significantly improved electrical conductivity through the triple effect of fluorine doping, oxygen vacancy generation, and three-dimensional conductive network formation. The fluorine dopants introduce free electrons while simultaneously promoting the formation of oxygen vacancies during the synthesis process.

Table 4: Oxygen Vacancy Effects on Niobium Oxide Properties

| Effect | Impact | Mechanism | Reference |

|---|---|---|---|

| Electrical Conductivity | Increases significantly | Donor states | |

| Band Gap | Decreases (blue shift) | Quantum confinement | |

| Carrier Concentration | Increases (n-type) | Free electrons | |

| Mobility | Enhanced | Reduced scattering | |

| Charge Transfer | Improved | Trap states |

The formation energy of oxygen vacancies in niobium oxides depends on the local chemical environment and the presence of other defects. Computational studies reveal that the formation energy is lowest in regions with high structural disorder, explaining why amorphous regions typically contain higher concentrations of oxygen vacancies. The vacancy formation energy also depends on the oxygen partial pressure during synthesis, with lower pressures favoring vacancy formation.

The role of oxygen vacancies in quantum decoherence has been identified as a critical factor in superconducting applications. Studies of superconducting niobium resonators reveal that oxygen vacancies in the niobium pentoxide surface layer serve as magnetic impurities and contribute to two-level system losses. The concentration of these vacancies can be controlled through careful thermal treatment protocols.

Transition metal doping has been explored as a method for controlling the electronic properties of niobium oxides. Niobium doping in other oxide systems, such as tin oxide, creates localized impurity states above the conduction band minimum, leading to n-type conductivity. The dopant atoms with their higher-energy d-orbitals form non-bonding impurity states that can be easily ionized.

The oxygen vacancy concentration can be quantitatively controlled through the manipulation of precursor chemistry. Studies show that the oxygen vacancy concentration is inversely proportional to the oxygen content in niobium complex precursors, providing a systematic method for tuning the electronic properties. This approach allows for precise control of the vacancy concentration and, consequently, the electrical conductivity.

Surface-enhanced Raman scattering studies demonstrate that oxygen vacancy engineering can dramatically improve the sensing performance of niobium oxide. The SERS enhancement factor increases by orders of magnitude with increasing oxygen vacancy concentration, reaching values as high as 5.15 × 10⁷ for highly defective samples. The enhancement is attributed to improved charge transfer efficiency mediated by vacancy-induced trap states.

The stability of oxygen vacancies under different environmental conditions has been studied using in situ techniques. Time-of-flight secondary ion mass spectrometry reveals that oxygen vacancies can migrate and annihilate under certain conditions, leading to changes in the electronic properties over time. The stability depends on temperature, oxygen partial pressure, and the presence of other defects or impurities.

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 65 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 62 of 65 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (30.65%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant